1,1-Dicyanoprop-1-en-2-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyanoprop-1-en-2-yl diethyl phosphate is an organic compound with the molecular formula C₉H₁₃N₂O₄P It is characterized by the presence of two cyano groups and a diethyl phosphate group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyanoprop-1-en-2-yl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 1,1-dicyanoprop-1-ene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and high-performance liquid chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyanoprop-1-en-2-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The diethyl phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphates.
Reduction: Formation of amines and phosphines.
Substitution: Formation of various substituted phosphates and nitriles.
Scientific Research Applications
1,1-Dicyanoprop-1-en-2-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dicyanoprop-1-en-2-yl diethyl phosphate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the diethyl phosphate group can undergo hydrolysis and other chemical transformations. These interactions and transformations enable the compound to exert its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dicyanoprop-1-en-2-yl methyl phosphate
- 1,1-Dicyanoprop-1-en-2-yl ethyl phosphate
- 1,1-Dicyanoprop-1-en-2-yl butyl phosphate
Uniqueness
1,1-Dicyanoprop-1-en-2-yl diethyl phosphate is unique due to its specific combination of cyano and diethyl phosphate groups. This combination imparts distinct chemical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Properties
CAS No. |
62145-60-2 |
---|---|
Molecular Formula |
C9H13N2O4P |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
1,1-dicyanoprop-1-en-2-yl diethyl phosphate |
InChI |
InChI=1S/C9H13N2O4P/c1-4-13-16(12,14-5-2)15-8(3)9(6-10)7-11/h4-5H2,1-3H3 |
InChI Key |
UYJDIQZNEDEQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.